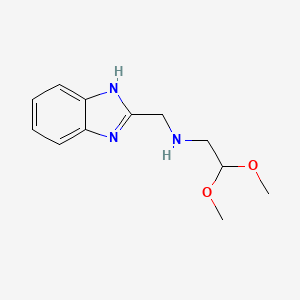![molecular formula C2H9N3O2S B8606218 [(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
[(2-AMINOETHYL)SULFAMOYL]AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-AMINOETHYL)SULFAMOYL]AMINE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-AMINOETHYL)SULFAMOYL]AMINE typically involves the reaction of ethylenediamine with a sulfonyl chloride derivative. One common method is the reaction of ethylenediamine with sulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
[(2-AMINOETHYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.
科学研究应用
[(2-AMINOETHYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of [(2-AMINOETHYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.
相似化合物的比较
Similar Compounds
N,N-dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms, making it more hydrophobic and less reactive compared to [(2-AMINOETHYL)SULFAMOYL]AMINE.
N,N’-dimethylethylenediamine: Similar to N,N-dimethylethylenediamine, but with methyl groups on different nitrogen atoms, affecting its coordination chemistry and reactivity.
Sulfanilamide: A simpler sulfonamide with a single amine group, commonly used as an antimicrobial agent.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of ethylenediamine and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
属性
分子式 |
C2H9N3O2S |
|---|---|
分子量 |
139.18 g/mol |
IUPAC 名称 |
1-amino-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H9N3O2S/c3-1-2-5-8(4,6)7/h5H,1-3H2,(H2,4,6,7) |
InChI 键 |
QULJXYIIPLJIBW-UHFFFAOYSA-N |
规范 SMILES |
C(CNS(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


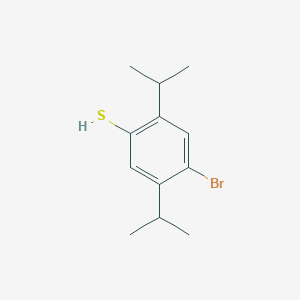
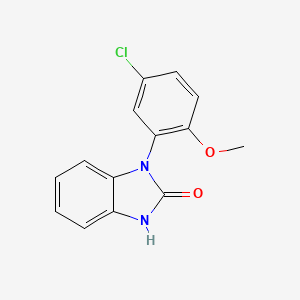
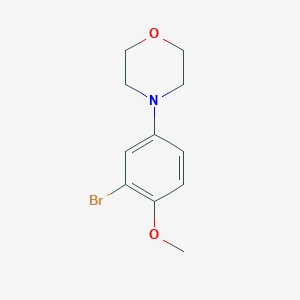
![Butyl 5-[(diethylamino)methyl]furan-2-carboxylate](/img/structure/B8606168.png)
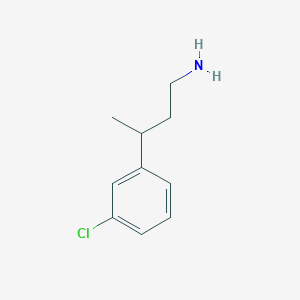

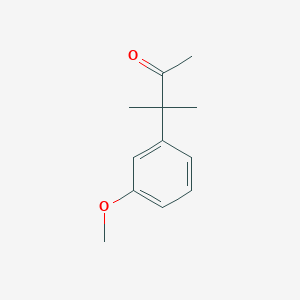
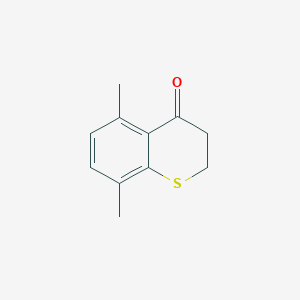
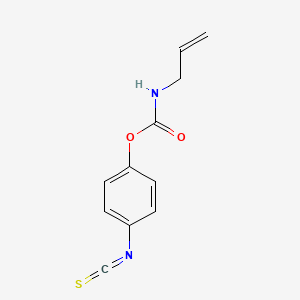
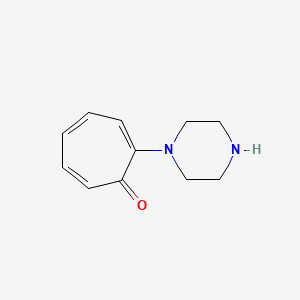
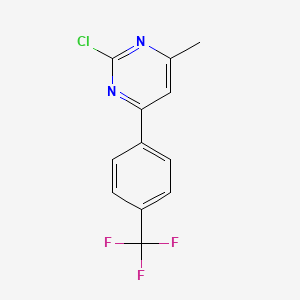
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)
